molecular formula C24H27FN4O3 B2636894 Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate CAS No. 1189431-92-2

Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate

Cat. No.: B2636894
CAS No.: 1189431-92-2
M. Wt: 438.503
InChI Key: ICINICNCFBTYNC-UHFFFAOYSA-N
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Description

Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate is a bis-piperidine derivative featuring a quinoline-based substituent. The molecule comprises two piperidine rings: one is esterified at the 4-position (ethyl carboxylate), while the other is functionalized with a 3-cyano-6-fluoroquinolin-4-yl group via a carbonyl linkage.

Properties

IUPAC Name

ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3/c1-2-32-24(31)17-7-11-29(12-8-17)23(30)16-5-9-28(10-6-16)22-18(14-26)15-27-21-4-3-19(25)13-20(21)22/h3-4,13,15-17H,2,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICINICNCFBTYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline ring: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the cyano and fluoro groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the fluorine atom can be introduced through electrophilic fluorination.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling of the quinoline and piperidine rings: The final step involves coupling the quinoline and piperidine rings through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced quinoline derivatives.

Scientific Research Applications

Biological Activities

Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate has been studied for its potential therapeutic effects, including:

  • Anticancer Activity : Research indicates that compounds with quinoline structures exhibit significant anticancer properties. The presence of the cyano group and the piperidine moieties may enhance these effects by interacting with specific biological targets involved in tumor growth and proliferation .
  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial activity. Its structural components could interfere with bacterial cell functions or inhibit enzymes critical for microbial survival .
  • Neuropharmacological Effects : The piperidine structure is often linked to neuroactive compounds. Studies suggest potential applications in treating neurological disorders by modulating neurotransmitter systems .

Anticancer Applications

A study published in the Journal of Medicinal Chemistry explored a series of quinoline-based compounds, including derivatives similar to this compound. The results indicated that these compounds could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

In another research effort, quinoline derivatives were screened for their antimicrobial properties against a range of bacterial strains. The findings suggested that modifications to the quinoline core significantly influenced their antibacterial efficacy, highlighting the importance of structural diversity in developing new antimicrobial agents .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesPrimary ApplicationReference
This compoundQuinoline and piperidine moietiesAnticancer, Antimicrobial
LinrodostatFluorinated quinolineImmunomodulating, Antineoplastic
TheliatinibEGFR inhibitorCancer treatment

Mechanism of Action

The mechanism of action of Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Trends

  • Hydrogenation and Isomerism : highlights the role of hydrogenation in generating stereoisomers of ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate, suggesting that the target compound’s stereochemistry could significantly influence its bioactivity .
  • Market Demand : Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate (CAS 318280-71-6) is widely consumed as a chemical intermediate, indicating commercial viability for structurally related piperidine esters .

Biological Activity

Overview

N-cyclobutyl-2-fluoroaniline is a fluorinated aniline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the cyclobutyl group and the fluorine atom can significantly influence its interaction with biological targets.

  • Inhibition of Enzymatic Activity : Compounds similar to N-cyclobutyl-2-fluoroaniline have been studied for their ability to inhibit various enzymes, including kinases and proteases, which are crucial in cancer and inflammatory pathways.
  • Antimicrobial Properties : Some studies suggest that fluorinated anilines may possess antimicrobial activity, potentially disrupting bacterial cell wall synthesis or function.

Case Studies

  • Anticancer Activity : Research has indicated that certain fluorinated anilines exhibit selective cytotoxicity against cancer cell lines, likely due to their ability to interfere with cell signaling pathways.
  • Inflammatory Response Modulation : Compounds in this class have shown promise in modulating inflammatory responses, possibly by inhibiting pro-inflammatory cytokines.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
AntimicrobialBacteriostatic effects
Inflammatory ModulationReduced cytokine production

Overview

Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate is a complex compound that incorporates a quinoline moiety, known for its diverse pharmacological profiles.

  • Targeting Kinase Pathways : This compound may act as a kinase inhibitor, disrupting signaling pathways involved in cell proliferation and survival.
  • Neuroprotective Effects : Some derivatives have shown neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that similar compounds could significantly reduce tumor growth in xenograft models.
  • Cytoprotective Effects : Research highlighted the ability of this compound to protect neuronal cells from oxidative stress-induced apoptosis.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant reduction in tumor size
NeuroprotectionProtection against oxidative damage

Q & A

Basic Research Question

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 410.1931 [M+H]⁺) and fragmentation patterns, such as loss of CH₂NO₄ or C₇H₆O₃ groups .
  • NMR Spectroscopy : ¹H NMR confirms proton environments, e.g., piperidine methylene protons (δ 3.88–4.25 ppm), ester ethyl groups (δ 1.29–4.06 ppm), and aromatic quinoline protons (δ 7.02–7.63 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~2200 cm⁻¹ (C≡N nitrile) validate functional groups .

How does solvent selection impact the reaction efficiency and purity during synthesis?

Basic Research Question

  • Polar aprotic solvents (e.g., acetonitrile, DMF) enhance coupling reactions by stabilizing intermediates and reducing side reactions .
  • Ester solubility : Ethyl acetate and dichloromethane are preferred for dissolving intermediates, while water is avoided due to ester hydrolysis risks .
  • Purification : Ethanol or ethyl acetate trituration improves crystallinity and purity .

How can researchers optimize the coupling reaction between the quinoline and piperidine moieties to improve yield and purity?

Advanced Research Question

  • Catalyst optimization : Increasing HOBt stoichiometry (1.5–2.0 eq) reduces racemization and improves coupling efficiency .
  • Temperature control : Reactions performed at 0°C during initial activation minimize decomposition, followed by gradual warming to room temperature .
  • Base selection : Using DIEA instead of weaker bases (e.g., Na₂CO₃) enhances deprotonation of the piperidine nitrogen, accelerating nucleophilic attack .

What analytical challenges arise when interpreting mass spectrometry data, and how can conflicting fragmentation patterns be resolved?

Advanced Research Question

  • Isomeric interference : Fragments like [M+H-CH₂NO₄]⁺ (observed at m/z 392.1821) may overlap with degradation products. Resolution requires tandem MS (MS/MS) or comparison with synthetic standards .
  • Contradictory peaks : Secondary ions (e.g., m/z 201.1250) may suggest alternative cleavage pathways. Cross-validation with ¹H NMR or X-ray crystallography is critical .

What strategies are employed to modify the piperidine or quinoline subunits to enhance biological activity while maintaining solubility?

Advanced Research Question

  • Quinoline modifications : Introducing electron-withdrawing groups (e.g., 6-fluoro) enhances electrophilicity for target binding, while 3-cyano improves metabolic stability .
  • Piperidine adjustments : Replacing ethyl esters with methyl esters (e.g., methyl piperidine-4-carboxylate) increases hydrophilicity without compromising reactivity .
  • Solubility optimization : Co-solvent systems (e.g., acetone-water mixtures) balance polarity during formulation .

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